molecular formula C16H11F3N2OS B13376920 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone

2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone

Cat. No.: B13376920
M. Wt: 336.3 g/mol
InChI Key: UIOARAWRTQNPDH-UHFFFAOYSA-N
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Description

2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C16H11F3N2OS

Molecular Weight

336.3 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H11F3N2OS/c17-16(18,19)11-5-3-4-10(8-11)9-23-15-20-13-7-2-1-6-12(13)14(22)21-15/h1-8H,9H2,(H,20,21,22)

InChI Key

UIOARAWRTQNPDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone typically involves the reaction of a suitable quinazolinone derivative with 3-(trifluoromethyl)benzyl bromide or chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone
  • **2-{[3-(trifluoromethyl)benzyl]sulfanyl}ethanamine

Uniqueness

Compared to similar compounds, 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone stands out due to its unique quinazolinone core, which imparts distinct biological activities. The presence of the trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.

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